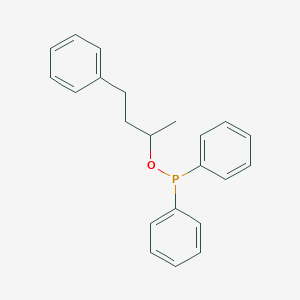

4-Phenylbutan-2-yl diphenylphosphinite

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le diphénylphosphinite de 4-phénylbutan-2-yle est un composé organique appartenant à la classe des composés phosphinites. Il se caractérise par la présence d'un groupe phosphinite lié à un groupement 4-phénylbutan-2-yle.

Méthodes De Préparation

Voies de Synthèse et Conditions Réactionnelles : La synthèse du diphénylphosphinite de 4-phénylbutan-2-yle implique généralement la réaction du 4-phénylbutan-2-ol avec la diphénylphosphine. La réaction est généralement effectuée en présence d'une base, telle que la triéthylamine, pour faciliter la formation de la liaison phosphinite. Les conditions réactionnelles incluent souvent une atmosphère inerte (par exemple, l'azote) et un solvant comme le dichlorométhane ou le tétrahydrofurane .

Méthodes de Production Industrielle : Bien que les méthodes de production industrielle spécifiques du diphénylphosphinite de 4-phénylbutan-2-yle ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle des procédures de synthèse en laboratoire. Cela inclurait l'optimisation des conditions réactionnelles pour des rendements et une pureté plus élevés, ainsi que la garantie que le processus soit rentable et respectueux de l'environnement.

Analyse Des Réactions Chimiques

Types de Réactions : Le diphénylphosphinite de 4-phénylbutan-2-yle peut subir diverses réactions chimiques, notamment:

Oxydation : Le groupe phosphinite peut être oxydé pour former des oxydes de phosphine.

Substitution : Le composé peut participer à des réactions de substitution nucléophile, où le groupe phosphinite peut être remplacé par d'autres nucléophiles.

Réactifs et Conditions Communes:

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Substitution : Des réactifs tels que les halogénures d'alkyle ou les chlorures d'acyle peuvent être utilisés dans des conditions douces pour réaliser des réactions de substitution.

Principaux Produits:

Oxydation : Le principal produit est généralement un dérivé d'oxyde de phosphine.

Substitution : Les produits dépendent de la nature du nucléophile utilisé dans la réaction.

4. Applications de la Recherche Scientifique

Le diphénylphosphinite de 4-phénylbutan-2-yle a plusieurs applications dans la recherche scientifique:

Chimie : Il est utilisé comme ligand en chimie de coordination et en catalyse. Sa capacité à former des complexes stables avec les métaux de transition le rend précieux dans les processus catalytiques.

Médecine : Les dérivés du composé peuvent avoir un potentiel en tant qu'agents thérapeutiques, bien que des recherches supplémentaires soient nécessaires pour explorer cet aspect.

Industrie : Il peut être utilisé dans la synthèse de produits chimiques fins et de produits pharmaceutiques, où sa réactivité et sa stabilité sont avantageuses

5. Mécanisme d'Action

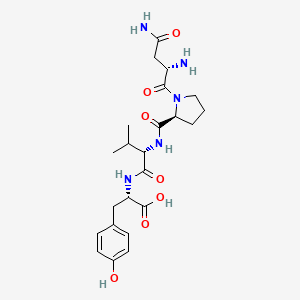

Le mécanisme d'action du diphénylphosphinite de 4-phénylbutan-2-yle implique principalement sa capacité à agir comme un ligand, formant des complexes avec les ions métalliques. Ces complexes peuvent ensuite participer à divers cycles catalytiques, facilitant des réactions telles que l'hydrogénation, l'hydroformylation et le couplage croisé. Le groupe phosphinite peut se coordonner aux centres métalliques, stabilisant les intermédiaires réactifs et améliorant l'efficacité des processus catalytiques .

Composés Similaires:

4-Phénylbutan-2-amine : Ce composé partage un squelette 4-phénylbutan-2-yle similaire mais contient un groupe amine au lieu d'un groupe phosphinite.

4-Phényl-2-butanol : C'est le précurseur du diphénylphosphinite de 4-phénylbutan-2-yle et contient un groupe hydroxyle.

Unicité : Le diphénylphosphinite de 4-phénylbutan-2-yle est unique en raison de la présence du groupe phosphinite, qui confère des propriétés de réactivité et de coordination distinctes. Cela le rend particulièrement précieux en catalyse et en chimie de coordination, où il peut former des complexes stables avec les métaux de transition et faciliter diverses transformations chimiques .

Applications De Recherche Scientifique

4-Phenylbutan-2-yl diphenylphosphinite has several applications in scientific research:

Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.

Medicine: The compound’s derivatives may have potential as therapeutic agents, although further research is needed to explore this aspect.

Industry: It can be used in the synthesis of fine chemicals and pharmaceuticals, where its reactivity and stability are advantageous

Mécanisme D'action

The mechanism of action of 4-Phenylbutan-2-yl diphenylphosphinite primarily involves its ability to act as a ligand, forming complexes with metal ions. These complexes can then participate in various catalytic cycles, facilitating reactions such as hydrogenation, hydroformylation, and cross-coupling. The phosphinite group can coordinate to metal centers, stabilizing reactive intermediates and enhancing the efficiency of catalytic processes .

Comparaison Avec Des Composés Similaires

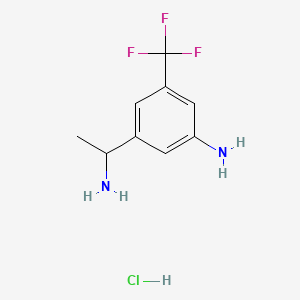

4-Phenylbutan-2-amine: This compound shares a similar 4-phenylbutan-2-yl backbone but contains an amine group instead of a phosphinite group.

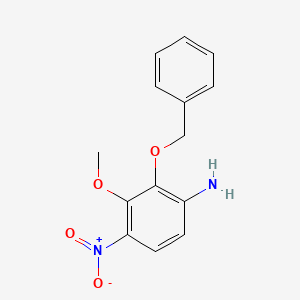

4-Phenyl-2-butanol: This is the precursor to 4-Phenylbutan-2-yl diphenylphosphinite and contains a hydroxyl group.

Uniqueness: this compound is unique due to the presence of the phosphinite group, which imparts distinct reactivity and coordination properties. This makes it particularly valuable in catalysis and coordination chemistry, where it can form stable complexes with transition metals and facilitate various chemical transformations .

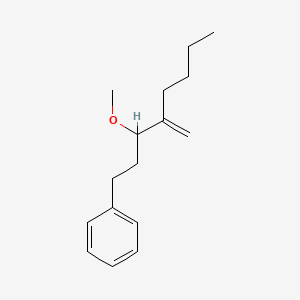

Propriétés

Numéro CAS |

820961-78-2 |

|---|---|

Formule moléculaire |

C22H23OP |

Poids moléculaire |

334.4 g/mol |

Nom IUPAC |

diphenyl(4-phenylbutan-2-yloxy)phosphane |

InChI |

InChI=1S/C22H23OP/c1-19(17-18-20-11-5-2-6-12-20)23-24(21-13-7-3-8-14-21)22-15-9-4-10-16-22/h2-16,19H,17-18H2,1H3 |

Clé InChI |

PANBMELMYFXOGY-UHFFFAOYSA-N |

SMILES canonique |

CC(CCC1=CC=CC=C1)OP(C2=CC=CC=C2)C3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Dimethyl 5-[(but-2-en-1-yl)oxy]benzene-1,3-dicarboxylatato](/img/structure/B12518075.png)

![5-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12518085.png)

![(E)-3-(6-bromopyridin-2-yl)-2-cyano-N-[(1S)-1-phenylethyl]prop-2-enamide](/img/structure/B12518092.png)

![N-[2-(Propan-2-yl)phenyl]-4-(2H-tetrazol-5-yl)benzamide](/img/structure/B12518097.png)

![1,1'-[Azulene-1,3-diyldi(ethene-2,1-diyl)]diazulene](/img/structure/B12518135.png)

![2-{[(5-Methyl-1-phenyl-1H-1,2,4-triazol-3-yl)methyl]sulfanyl}-1,3-benzothiazole](/img/structure/B12518137.png)

![Methyl 3-nitro-4-[2-(2-nitrophenoxy)ethoxy]benzoate](/img/structure/B12518149.png)

![Hexanoic acid, 6-[[oxo[(phenylsulfonyl)amino]acetyl]amino]-](/img/structure/B12518176.png)